Valnemulin-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

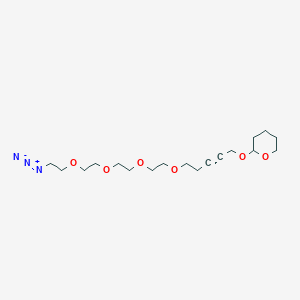

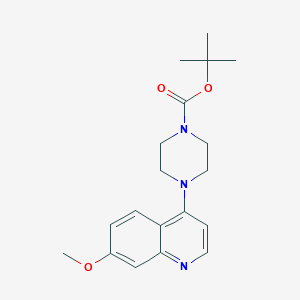

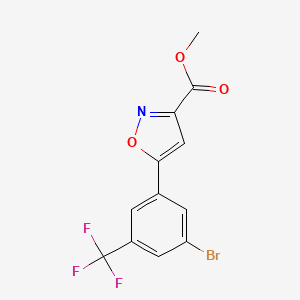

Valnemulin-d6 is a labeled semisynthetic antibiotic derivative of pleuromutilin. It is primarily used in proteomics research. The compound has a molecular formula of C31H46D6N2O5S and a molecular weight of 570.86 . Valnemulin itself is an antimicrobial agent that inhibits bacterial protein synthesis and is widely used in veterinary medicine to treat bacterial infections in animals .

準備方法

Valnemulin-d6 is synthesized from D-valine, an important organic chiral source. The microbial preparation of D-valine can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . Industrial production methods involve the preparation of a polymorphic form of valnemulin hydrogen tartrate to overcome the instability and irritating odor of valnemulin hydrochloride .

化学反応の分析

Valnemulin undergoes several types of chemical reactions, including hydroxylation in the mutilin part (the ring system) and the side chain, oxidation on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylation in the amido of the side chain . Common reagents and conditions used in these reactions include ultraperformance liquid chromatography−quadrupole/time-of-flight hybrid mass spectrometry (UPLC-Q/TOF-MS) for metabolite identification . Major products formed from these reactions include 2β-hydroxyvalnemulin and 8α-hydroxyvalnemulin .

科学的研究の応用

Valnemulin-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the metabolism and tissue distribution of valnemulin in various animals, including crucian carp . The compound is also used to improve the physicochemical properties of valnemulin by forming different solid forms with organic acids, such as tartaric acid, fumaric acid, and oxalic acid . Additionally, this compound is used in proteomics research to study protein synthesis inhibition and antimicrobial activities .

作用機序

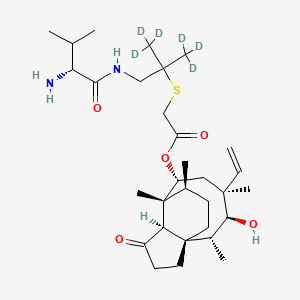

Valnemulin inhibits bacterial protein synthesis by binding to domain V of 23S ribosomal RNA . This binding prevents the formation of peptide bonds, thereby inhibiting the growth and replication of bacteria. The molecular targets and pathways involved include the peptidyl transferase center (PTC) of the ribosome, where the C14 extension and the tricyclic core of valnemulin bind to the P and A sites of the PTC, respectively .

類似化合物との比較

Valnemulin is part of the pleuromutilin class of antibiotics, which also includes tiamulin and retapamulin . These compounds share a similar chemical structure and mechanism of action, inhibiting bacterial protein synthesis by binding to the ribosome. valnemulin is unique in its broad-spectrum activity against Gram-positive pathogens and its use in veterinary medicine to treat swine dysentery, swine enzootic pneumonia, and mycoplasma infections in poultry and cattle . Other similar compounds include valnemulin trifluoroacetic acid salt-d6, which is used as a certified reference material for highly accurate and reliable data analysis .

特性

分子式 |

C31H52N2O5S |

|---|---|

分子量 |

570.9 g/mol |

IUPAC名 |

[(1S,2R,3S,4S,6R,7R,8R,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[[(2R)-2-amino-3-methylbutanoyl]amino]methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl]sulfanylacetate |

InChI |

InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20-,22+,24+,25-,26-,29+,30-,31-/m0/s1/i6D3,7D3 |

InChIキー |

LLYYNOVSVPBRGV-UPYBRTQDSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(CNC(=O)[C@@H](C(C)C)N)(C([2H])([2H])[2H])SCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C |

正規SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

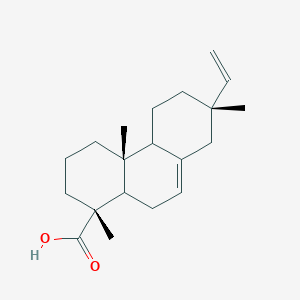

![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)

![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)

![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)